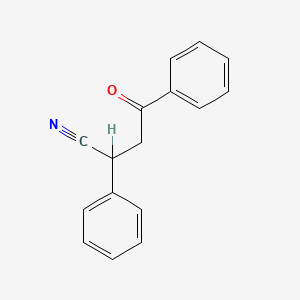

4-Oxo-2,4-diphenylbutanenitrile

Beschreibung

Contextual Significance of β-Cyanoketones as Versatile Synthetic Intermediates

β-Cyanoketones represent a crucial class of compounds in organic synthesis, prized for their dual reactivity which allows for a wide array of chemical transformations. The defining feature of these molecules is the presence of a ketone and a nitrile group separated by a methylene (B1212753) bridge. This arrangement provides a unique electronic environment that is key to their synthetic utility.

The electron-withdrawing nature of the cyano group significantly increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the nitrile), facilitating the formation of a stable enolate or carbanion under basic conditions. semanticscholar.org This enhanced acidity is achieved with minimal steric hindrance, a distinct advantage over other electron-withdrawing groups like esters. semanticscholar.org Consequently, β-cyanoketones are excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.

One of the most powerful applications of β-cyanoketones is in annulation reactions, particularly the Robinson annulation, a classic method for the formation of six-membered rings. semanticscholar.orgwikipedia.org The process typically involves a Michael addition of the β-cyanoketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.combyjus.com This strategy has proven highly effective for the synthesis of functionalized polycyclic compounds, including isoprenoid, steroid, and homo-steroid skeletons. semanticscholar.orgresearchgate.net The presence of the cyano group often leads to high yields and selectivity in these annelations, as it directs the deprotonation to a specific site. semanticscholar.org

Furthermore, the nitrile and ketone functionalities can be independently or concertedly transformed into other functional groups, adding to their versatility. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ketone can undergo a variety of nucleophilic additions and reductions. This adaptability makes β-cyanoketones, such as 4-Oxo-2,4-diphenylbutanenitrile, indispensable tools for the synthetic chemist.

Historical Overview of Research Pertaining to 2,4-Diaryl-4-oxobutanenitriles

Research into 2,4-diaryl-4-oxobutanenitriles dates back several decades, with early studies recognizing their potential as key difunctional intermediates. Seminal work in the late 1980s and early 1990s by researchers such as Coudert et al. established these compounds as important precursors for the synthesis of biologically active heterocycles. nih.govresearchgate.net In particular, they were identified as valuable starting materials for creating pyridazine (B1198779) derivatives, a class of compounds known for a range of pharmacological activities. nih.govresearchgate.net

One of the foundational synthetic methods developed during this period involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a cyanide source. nih.govresearchgate.net For instance, the preparation of this compound was achieved by reacting benzalacetophenone with acetone (B3395972) cyanohydrin in the presence of a base. nih.govresearchgate.net This conjugate addition of cyanide to the β-carbon of the chalcone proved to be a reliable method for accessing the 4-oxo-butanenitrile scaffold.

The structural aspects of these molecules also garnered attention. X-ray crystallography studies were later performed to elucidate the three-dimensional structure of this compound. nih.govresearchgate.net These analyses revealed a twisted, V-shaped molecular geometry, a consequence of steric interactions between the two bulky phenyl rings. nih.gov This non-planar conformation has implications for its reactivity and how it interacts with other molecules. The historical groundwork laid in synthesizing and characterizing 2,4-diaryl-4-oxobutanenitriles paved the way for their subsequent exploration in more complex synthetic applications.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is characterized by its application as a sophisticated building block in the synthesis of complex heterocyclic systems. Modern synthetic methods continue to refine its preparation, employing catalysts like scandium(III) triflate or 4-(triphenylphosphonio)phenolate for the hydrocyanation of (E)-chalcone, which can offer improved reaction conditions and yields.

A significant emerging trend is the use of this compound as a precursor to elaborate nitrogen-containing heterocycles. It is a key intermediate in the synthesis of pyrrolones, indoles, and pyridazinoindoles. For example, derivatives of this compound, specifically 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, undergo intramolecular cyclization and oxidation to form 2-(3-oxoindolin-2-ylidene)acetonitriles. These products, in turn, are advanced precursors for pyridazino[4,3-b]indoles, which have shown potential as inhibitors of Mycobacterium tuberculosis.

The detailed understanding of its solid-state structure continues to be relevant. The molecule crystallizes in a monoclinic system, and its twisted conformation, with a dihedral angle of 68.40° between the phenyl rings, is a defining characteristic. nih.govresearchgate.netnih.gov This structural feature is crucial for understanding its crystal packing, which is stabilized by C—H⋯O and C—H⋯N interactions, leading to the formation of supramolecular layers. nih.govresearchgate.net This knowledge is valuable for crystal engineering and the design of new materials.

Data Tables

Table 1: Selected Synthesis Methods for this compound

| Starting Materials | Reagents & Conditions | Reference |

| Benzalacetophenone, Acetone cyanohydrin | 10% aqueous Sodium Carbonate, Ethanol (B145695), Reflux | nih.govresearchgate.net |

| (E)-Chalcone, Trimethylsilyl (B98337) cyanide (TMSCN) | 4-(Triphenylphosphonio)phenolate, N,N-dimethylformamide (DMF), Room Temperature | |

| Enones (e.g., Chalcone) | Scandium(III) triflate (catalyst) |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | nih.gov |

| Molecular Weight | 235.27 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a | 14.2158 (3) Å | nih.gov |

| b | 8.9244 (2) Å | nih.gov |

| c | 9.7553 (2) Å | nih.gov |

| β | 99.217 (2)° | nih.gov |

| Volume (V) | 1221.65 (5) ų | nih.gov |

| Z | 4 | nih.gov |

| Dihedral Angle (between phenyl rings) | 68.40 (6)° | nih.govresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-2,4-diphenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWUFQJVJGKCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298379 | |

| Record name | γ-Oxo-α-phenylbenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-00-4 | |

| Record name | γ-Oxo-α-phenylbenzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanenitrile, gamma-oxo-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6268-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6268-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | γ-Oxo-α-phenylbenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-oxo-α-phenylbenzenebutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxo 2,4 Diphenylbutanenitrile and Its Analogues

Established Synthetic Routes to 4-Oxo-2,4-diphenylbutanenitrile

The synthesis of this compound and related β-cyanoketones is primarily achieved through well-established nucleophilic addition reactions. These methods provide reliable access to the target compound, which serves as a valuable building block for more complex molecules. researchgate.netnih.gov

Michael Addition Reactions for β-Cyanoketone Formation

The Michael reaction, or conjugate addition, is a cornerstone in the synthesis of this compound. This process involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org In this context, the typical Michael acceptor is a chalcone (B49325) (1,3-diphenyl-2-propen-1-one), and the nucleophile is a cyanide ion. libretexts.orgekb.eg The stability of the resulting enolate contributes to the thermodynamic favorability of the 1,4-addition product over the 1,2-adduct. libretexts.org

The direct addition of a cyanide source to a chalcone is a fundamental method for preparing this compound. Various cyanide reagents and catalytic systems have been developed to facilitate this transformation efficiently.

One approach involves the reaction of (E)-chalcone with trimethylsilyl (B98337) cyanide (TMSCN). This reaction can be catalyzed by substances like 4-(triphenylphosphonio)phenolate in a solvent such as N,N-dimethylformamide (DMF) at room temperature, providing good yields of the desired β-cyanoketone. smolecule.com Other catalysts, including tetraarylphosphonium inner salts and cesium carbonate (Cs₂CO₃), have also been reported for the addition of TMSCN to chalcones. mdpi.com

Potassium cyanide (KCN) is another common cyanide source. Its conjugate addition to ortho-nitrochalcones, for instance, is a key step that triggers further intramolecular reactions. nih.govsemanticscholar.org A metal-free approach utilizes carbon dioxide (CO₂) to promote the 1,4-conjugate addition of cyanide salts to chalcones. mdpi.com This method is significant because the reaction is not feasible under an inert atmosphere, indicating that CO₂ acts as a Lewis and Brønsted acidic catalyst to achieve high selectivity. researchgate.net The use of simple ammonium (B1175870) and metal cyanide sources under a CO₂ atmosphere has been shown to successfully generate the organonitrile product. researchgate.net

| Michael Acceptor | Cyanide Source | Catalyst/Promoter | Solvent | Key Findings | Reference |

| (E)-Chalcone | Trimethylsilyl cyanide | 4-(Triphenylphosphonio)phenolate | N,N-Dimethylformamide | Efficient route with good yields at room temperature. | smolecule.com |

| Chalcones | Ammonium/Metal Cyanides | Carbon Dioxide (CO₂) | - | CO₂ is crucial, acting as a Lewis/Brønsted acid catalyst for high selectivity. | mdpi.comresearchgate.net |

| ortho-Nitrochalcones | Potassium Cyanide (KCN) | - | Methanol | Triggers subsequent intramolecular cyclization. | nih.govsemanticscholar.org |

Acetone (B3395972) cyanohydrin (ACH) serves as a safer and more convenient surrogate for highly toxic hydrogen cyanide (HCN). organic-chemistry.orgwikipedia.org It can transfer its cyanide group to other molecules in a process known as transhydrocyanation, which is typically initiated by a base. wikipedia.org

A well-documented synthesis of this compound involves the reaction of benzalacetophenone (a chalcone) with acetone cyanohydrin. researchgate.netnih.gov In a typical procedure, a solution of benzalacetophenone in ethanol (B145695) is treated with acetone cyanohydrin in the presence of aqueous sodium carbonate. The mixture is heated at reflux, and upon cooling, the product crystallizes and can be isolated by filtration. researchgate.netnih.gov This method highlights the practical utility of acetone cyanohydrin as an effective cyanide source for generating β-cyanoketones from enones. researchgate.net While broadly applicable, its use in copper-catalyzed hydrocyanation of α-aryl diazoesters to produce α-aryl cyanoacetates has also been noted, where it acts as an HCN source. acs.orgkaist.ac.kr

| Reactants | Reagents | Conditions | Outcome | Reference |

| Benzalacetophenone, Acetone cyanohydrin | 10% Aqueous Sodium Carbonate | Ethanol, Reflux for 4 hours | Formation of this compound | researchgate.netnih.gov |

One-Pot Synthetic Protocols for this compound

One-pot syntheses, where multiple reaction steps are carried out in a single vessel, offer advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of this compound and its derivatives, several one-pot protocols involving cascade or cyclization reactions have been developed.

Cascade reactions, involving sequential transformations where the product of one step is the substrate for the next, provide elegant pathways to complex molecules from simple starting materials. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is a classic example of a cascade process that can follow the formation of a dicarbonyl compound. libretexts.org

More complex cascade protocols have been designed to build heterocyclic structures. For example, a one-pot, four-component cascade reaction has been developed to synthesize fully-substituted hexahydroisoindolinones. nih.gov This process, catalyzed by a bifunctional tertiary amine-thiourea, involves two Michael additions followed by an aldol reaction and a final nucleophilic cyclization, demonstrating the power of cascade strategies in rapidly building molecular complexity. nih.gov Similarly, visible-light-induced radical cascade cyclizations offer a catalyst-free method to construct complex heterocyclic systems, such as dihydropyrido[1,2-a]indolones, from alkene-tethered indole (B1671886) substrates. beilstein-journals.org

Oxidative cyclization provides a powerful method for synthesizing heterocyclic derivatives from precursors like this compound analogues. A notable example is the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govbohrium.comresearchgate.net

This transformation is achieved through a facile and efficient one-pot method involving a base-assisted intramolecular cyclization followed by oxidation. nih.govsemanticscholar.org The reaction is typically performed by treating the 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile precursor with a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), which also acts as the oxidant. nih.govbohrium.com This approach has been shown to improve yields and broaden the scope of accessible derivatives compared to previous methods. nih.govresearchgate.net The process allows for the synthesis of N-substituted indoline-3-ones through a subsequent in situ alkylation step, further enhancing its synthetic utility. nih.govsemanticscholar.org

| Starting Material | Reagents/Conditions | Product | Key Findings | Reference |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH (2 equiv.), DMSO | 2-(3-oxoindolin-2-ylidene)acetonitrile | Efficient oxidative cyclization with DMSO as the oxidant. The method allows for improved yields and an expanded reaction scope. | nih.govbohrium.com |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO, then Methyl Iodide | N-methylated 2-(3-oxoindolin-2-ylidene)acetonitrile | Demonstrates a one-pot cyclization and subsequent in situ alkylation. | semanticscholar.org |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient synthesis of this compound derivatives, offering pathways that are often more selective and occur under milder conditions than stoichiometric methods.

Lewis Acid Catalysis in Conjugate Additions (e.g., Scandium(III) Triflate)

Lewis acids are instrumental in catalyzing the conjugate addition of cyanide to α,β-unsaturated ketones, a key step in forming the this compound backbone. Among various Lewis acids, Scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly effective catalyst. nih.govorganic-chemistry.org Unlike many traditional Lewis acids that are sensitive to water, Sc(OTf)₃ is stable and can be used in aqueous solutions, making it a more environmentally friendly and recyclable catalyst. organic-chemistry.orgcapes.gov.br

A notable application involves the 1,4-addition of a cyano group to chalcones using tetraethylammonium (B1195904) cyanide as the cyanide source, catalyzed by Sc(OTf)₃. nih.gov This method is lauded for its high yields and mild reaction conditions, avoiding the use of highly toxic hydrogen cyanide (HCN) gas. nih.gov The reaction proceeds efficiently at room temperature, and the catalyst can often be recovered and reused, which is a significant advantage. organic-chemistry.org The general stability and high catalytic activity of Sc(OTf)₃, sometimes surpassing that of other lanthanide triflates, make it a preferred choice for these transformations. capes.gov.br

Table 1: Scandium(III) Triflate Catalyzed Synthesis of β-Cyanoketones

| Entry | Chalcone | Cyanide Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzalacetophenone | Tetraethylammonium cyanide | Sc(OTf)₃ | CH₂Cl₂ | High |

| 2 | Substituted Chalcones | Tetraethylammonium cyanide | Sc(OTf)₃ | CH₂Cl₂ | High |

This table summarizes the high efficiency of Scandium(III) triflate in the synthesis of β-cyanoketones from various chalcones.

Base-Assisted Reaction Systems (e.g., K₂CO₃, NaOH)

Base-assisted reactions provide an alternative and effective route for the synthesis of this compound and its derivatives. Common bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are frequently employed to facilitate the conjugate addition of a cyanide source to a chalcone precursor.

For instance, a method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles utilizes a base-assisted intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov In this process, potassium carbonate can be used to facilitate the initial conjugate addition of potassium cyanide to a chalcone derivative. nih.gov

Another documented synthesis of this compound involves the reaction of benzalacetophenone with acetone cyanohydrin in the presence of a 10% aqueous sodium carbonate solution in ethanol. researchgate.net The mixture is heated at reflux, and upon cooling, the desired product precipitates and can be isolated by filtration. researchgate.net Similarly, NaOH supported on alumina (B75360) (NaOH-Al₂O₃) has been used as a catalyst for the synthesis of related dione (B5365651) derivatives under solvent-free conditions, highlighting a move towards more environmentally benign procedures. researchgate.net

Table 2: Base-Assisted Synthesis of this compound

| Entry | Precursor | Cyanide Source | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| 1 | Benzalacetophenone | Acetone cyanohydrin | 10% aq. Na₂CO₃ | Ethanol | Reflux |

| 2 | 4-bromo-2′-aminochalcone | KCN | K₂CO₃ (implied) | DMSO/Water | 50 °C |

This table illustrates examples of base-assisted synthetic methods for this compound and related structures.

Enantioselective Catalytic Methods for Asymmetric Hydrocyanation

The development of enantioselective catalytic methods is crucial for producing specific stereoisomers of this compound derivatives, which is often a requirement for biologically active molecules. Asymmetric hydrocyanation of conjugated alkenes, such as chalcones, represents a direct approach to chiral nitriles. nih.govacs.org

These methods typically employ a chiral catalyst, which can be a metal complex or an organocatalyst, to control the stereochemical outcome of the cyanide addition. acs.org While the direct asymmetric hydrocyanation of chalcones to specifically yield this compound is a specialized area, the principles are well-established for related systems. acs.org Recent advancements have focused on developing cyanide-free methods to enhance safety. For example, a rhodium-catalyzed asymmetric hydrocyanation of alkenes has been developed that avoids the use of HCN gas. sci-hub.seresearchgate.net

A dual electrocatalytic approach has also been described for the enantioselective hydrocyanation of conjugated alkenes, combining cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation. nih.govchemrxiv.org This method offers high enantioselectivity and functional group tolerance without the need for stoichiometric oxidants. nih.govchemrxiv.org

Table 3: Enantioselective Hydrocyanation Approaches

| Method | Catalyst System | Key Features | Enantioselectivity |

|---|---|---|---|

| Rhodium-Catalyzed Hydrocyanation | Rhodium complex with chiral ligands | Cyanide-free, broad substrate scope | Up to 98% ee |

| Dual Electrocatalysis | Co/Cu dual catalysts | Avoids stoichiometric oxidants, precise potential control | Highly enantioselective |

This table highlights modern catalytic systems for achieving high enantioselectivity in hydrocyanation reactions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including this compound, to minimize environmental impact. psu.educmu.edu These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. psu.eduresearchgate.net

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, as discussed in the previous sections, is inherently a green approach as it reduces the need for stoichiometric reagents. psu.edu Specifically, the use of recyclable catalysts like Sc(OTf)₃ aligns with the goal of waste reduction. organic-chemistry.org

The selection of solvents is another critical aspect. Many traditional syntheses rely on volatile organic compounds, but greener alternatives are being explored. nih.gov For example, performing reactions in water, where possible, is a significant improvement. cmu.edu The development of solvent-free reaction conditions, such as the use of NaOH-Al₂O₃, further enhances the sustainability of the synthesis. researchgate.net

Reactivity and Transformational Pathways of 4 Oxo 2,4 Diphenylbutanenitrile

Reactions Involving the Carbonyl Functionality

The ketone group at the 4-position of 4-oxo-2,4-diphenylbutanenitrile is a site for nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon allows it to react with various nucleophiles. youtube.com For instance, the ketone can be reduced to a secondary alcohol, yielding 4-hydroxy-2,4-diphenylbutanenitrile. This transformation can be achieved using standard reducing agents. The carbonyl group can also be activated under acidic conditions, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbon, making it more susceptible to attack by weak nucleophiles. youtube.com

Transformations at the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including intramolecular cyclizations and hydrolysis. researchgate.net These reactions are fundamental to the role of this compound as a precursor for heterocyclic compounds.

A significant aspect of the reactivity of this compound and its derivatives is their ability to undergo intramolecular cyclization to form various heterocyclic systems. nih.govresearchgate.net This process typically involves the nucleophilic attack of an intermediate, often generated from the carbonyl group or another part of the molecule, onto the electrophilic carbon of the nitrile.

A notable reaction of this compound is its base-assisted intramolecular cyclization, which is exploited in the synthesis of fully substituted α,β-unsaturated γ-hydroxy butyrolactams. semanticscholar.orgmdpi.com These compounds exist in tautomeric equilibrium with pyrrolin-2-ones. The reaction proceeds by treating this compound with a non-enolizable aldehyde in the presence of a base, such as sodium methoxide (B1231860). semanticscholar.org This sequence involves an initial aldol (B89426) condensation at the carbon alpha to the nitrile, followed by an intramolecular cyclization where the newly formed alkoxide attacks the nitrile group. semanticscholar.org This pathway leads to the formation of highly functionalized five-membered lactam rings. semanticscholar.orgmdpi.com

Several γ-hydroxy butyrolactams have been synthesized from this compound, with yields often being very high. semanticscholar.orgmdpi.com

Table 1: Synthesis of γ-Hydroxy Butyrolactams from this compound

| Aldehyde Reagent | Resulting Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 4-Benzyl-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 85% | semanticscholar.org |

| 3-Chlorobenzaldehyde | 4-(3-Chlorobenzyl)-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 92% | mdpi.com |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzyl)-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 88% | semanticscholar.orgmdpi.com |

| 2-Fluorobenzaldehyde | 4-(2-Fluorobenzyl)-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 92% | semanticscholar.org |

| 4-Fluorobenzaldehyde | 4-(4-Fluorobenzyl)-5-hydroxy-3,5-diphenyl-1H-pyrrol-2(5H)-one | 91% | mdpi.com |

| 4-Methoxybenzaldehyde | 5-Hydroxy-4-(4-methoxybenzyl)-3,5-diphenyl-1H-pyrrol-2(5H)-one | 92% | mdpi.com |

Derivatives of this compound, specifically 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, undergo oxidative intramolecular cyclization to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation is typically carried out in the presence of a base like potassium hydroxide (B78521) and involves oxidation of the aniline (B41778) moiety. nih.gov

The nitrile group can be hydrolyzed to form an amide, which in the case of this compound would result in a γ-ketoamide. libretexts.orglibretexts.org This hydrolysis can occur under either acidic or basic conditions, typically with heating. libretexts.orgchemistrysteps.com The reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.orglibretexts.orgchemistrysteps.com To isolate the amide, milder reaction conditions are typically required. youtube.com In the context of related N-substituted 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, treatment with potassium hydroxide in DMSO led to the hydrolytic cleavage of the cyano group, indicating the formation of an amide intermediate en route to other products. nih.gov

The general transformation under basic conditions involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com Subsequent protonation yields an imidic acid, a tautomer of the amide, which then rearranges to the more stable amide. chemistrysteps.com Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon more electrophilic for the attack by water. youtube.com

Intramolecular Cyclization Reactions for Heterocycle Formation

Conjugate Addition Reactions and Michael Acceptor Behavior

This compound is itself synthesized via a conjugate addition, specifically a Michael addition reaction. nih.govresearchgate.net The common synthetic route involves the reaction of benzalacetophenone (chalcone), an α,β-unsaturated ketone, with a cyanide source like acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide. nih.govresearchgate.net In this reaction, the chalcone (B49325) acts as the Michael acceptor, where the cyanide anion attacks the β-carbon of the enone system. mdpi.cominformahealthcare.com The resulting enolate is then protonated to give the final γ-ketonitrile product. Therefore, while this compound is the product of a Michael addition, it is its precursor, chalcone, that exhibits the characteristic Michael acceptor behavior. nih.govresearchgate.net

Mechanistic Investigations of 4 Oxo 2,4 Diphenylbutanenitrile Reactions

Elucidation of Cascade Transformation Mechanisms

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single operation without isolating intermediates. 4-Oxo-2,4-diphenylbutanenitrile and related β-ketonitriles are excellent substrates for such processes, leading to the rapid assembly of complex heterocyclic structures. rsc.orgresearchgate.netnih.govnih.govsphinxsai.comresearchgate.netliberty.edunih.govresearchgate.netresearchgate.net

A notable example is the synthesis of pyridazine (B1198779) derivatives, which are valuable scaffolds in medicinal chemistry. nih.govsphinxsai.com The reaction of this compound with hydrazine (B178648) hydrate (B1144303), for instance, leads to the formation of pyridazinones through a cyclocondensation reaction. sphinxsai.com Similarly, reactions with other dinucleophiles can lead to a diverse array of heterocyclic systems. For example, the reaction of β-ketonitriles with ortho-phenylenediamines can yield benzodiazepines, while reactions with hydroxylamine (B1172632) can produce isoxazoles.

The synthesis of highly substituted dihydrofuran derivatives can be achieved through a one-pot, three-component tandem strategy involving aroyl acetonitriles, aromatic aldehydes, and imidazolium (B1220033) salts. This process proceeds via a condensation-Michael addition-O-cyclization sequence. nih.gov Furthermore, the reaction of β-ketonitriles with hydrazine has been utilized under microwave conditions to prepare 5-aminopyrazoles, which are key intermediates for more complex nitrogen-containing heterocycles. rsc.orgnih.gov

In a notable example of oxidative cyclization, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo intramolecular cyclization followed by oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govresearchgate.net This transformation can be extended in a one-pot sequence by adding hydrazine hydrate to furnish antimycobacterial pyridazino[4,3-b]indoles. nih.govresearchgate.net

Role of Enolate Intermediates

The key to the reactivity of this compound in many cascade reactions is the formation of a resonance-stabilized enolate intermediate. The methylene (B1212753) group situated between the carbonyl and nitrile groups is acidic and can be readily deprotonated by a base. This generates an enolate which is nucleophilic at the α-carbon.

This enolate is a crucial intermediate in numerous synthetic transformations. For instance, in the synthesis of polysubstituted furans from β-ketonitriles and propargylamines, the reaction is initiated by a 1,4-conjugate addition of the enolate to the propargylamine. nih.gov Similarly, the synthesis of chiral spiro[4H-pyran-oxindole] derivatives involves a Michael addition of the β-ketonitrile enolate to an isatylidene malononitrile (B47326), which is promoted by a chiral organocatalyst. rsc.org

The formation of xanthophanic enol and its pyran intermediates from polyketo-enols also highlights the role of enolate and chelated intermediates in directing the course of complex cyclization and condensation reactions. rsc.org The differing reactivity with various bases, such as sodium methoxide (B1231860) versus magnesium methoxide, underscores the subtle factors that can influence the reaction pathways of these intermediates. rsc.org

Intramolecular Cycloaddition Pathways

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of fused and bridged polycyclic systems. nih.govrsc.orgnih.gov While direct examples involving this compound are not extensively documented, the principles can be applied to its derivatives. By tethering a diene or dienophile to the backbone of the molecule, intramolecular cycloadditions can be facilitated.

For example, a sequential Pummerer-Diels-Alder reaction has been developed for the synthesis of heterocyclic analogues of 1-arylnaphthalene lignans. nih.gov This strategy involves the in-situ generation of a transient furo[3,4-c]pyridine (B3350340) from a pyridylmethyl sulfoxide (B87167), which then undergoes an intramolecular Diels-Alder reaction with an appended dienophile. nih.gov This demonstrates the feasibility of using intramolecular cycloadditions to build complex scaffolds from precursors containing a keto-nitrile functionality.

Another relevant example is the intramolecular Diels-Alder reaction of N-substituted 3,5-dihydro-1H-thieno[3,4-c]pyrrole S,S-dioxides containing terminal olefin substituents. These reactions proceed readily to form the tricyclic azanorbornane framework, even without activating groups on the dienophile. rsc.org

Understanding Stereochemical Control in Asymmetric Syntheses

The development of asymmetric methodologies to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. This compound and other β-ketonitriles are valuable prochiral substrates for the synthesis of enantiomerically enriched compounds. rsc.orgnih.govmdpi.com

Several strategies have been employed to achieve stereochemical control in reactions involving β-ketonitriles. These include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions.

Recent advances have demonstrated the utility of chiral organocatalysts in promoting asymmetric reactions of β-ketonitriles. For instance, chiral bifunctional amine-thiourea catalysts have been successfully used in the asymmetric Michael addition of β-ketonitriles to various electrophiles, affording products with high enantioselectivity. The hydrogen-bonding interactions between the catalyst and the substrates are believed to be crucial for the observed stereochemical induction.

A summary of selected asymmetric reactions involving β-ketonitriles is presented in the table below.

| Reaction Type | Catalyst/Method | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Pd-catalyzed asymmetric allylic substitution cascade | Pd catalyst with a chiral ligand | Chiral bicyclic dihydrofurans | Up to 97% ee |

| Asymmetric 1,6-conjugate addition/annulation | Chiral N,N'-dioxide organocatalyst | Chiral 2-amino-4-aryl-4H-chromenes | High yields and enantioselectivities |

| One-pot asymmetric synthesis | Chiral organocatalyst (e.g., tertiary amine with H-bond donors) | Chiral spiro[4H-pyran-oxindole] derivatives | Up to 97% ee |

| Asymmetric α-hydrazination | Simple chiral primary amine | α-hydrazinated β-ketoesters | Good yields and high enantioselectivities |

| Asymmetric Robinson annulation | Simple chiral primary amine | Chiral annulated products | Good yields and high enantioselectivities |

Mechanistic Studies of Reductive C-C Bond Cleavage

The cleavage of carbon-carbon bonds is a challenging transformation in organic synthesis. In the context of this compound, the C-C bond between the carbonyl group and the adjacent carbon, as well as the C-CN bond, are potential sites for cleavage. Reductive cleavage of the C-CN bond (reductive decyanation) is a particularly useful transformation as it allows for the nitrile group to be used as a removable activating group.

While specific studies on the reductive C-C bond cleavage of this compound are limited, the mechanisms of reductive decyanation have been studied for other nitriles. These reactions can be promoted by various reagents, including dissolving metals (e.g., Na in liquid ammonia), metal hydrides, and radical-based methods.

A photoredox-catalyzed approach has been described for a related transformation involving an iminyl radical-triggered C-C bond cleavage/addition/Kornblum oxidation cascade of cycloketone oxime esters and styrenes to synthesize ketonitriles. rsc.org Although not a direct reductive cleavage of the title compound, it showcases a modern approach to C-C bond cleavage and formation involving radical intermediates.

Photoinduced and Thermal Reaction Pathways

The presence of a carbonyl group and aromatic rings in this compound suggests that it may undergo interesting photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state, which can then initiate various transformations.

A significant photoinduced reaction of β-ketonitriles is the visible-light-mediated decyanation of aryl ketonitriles in the presence of dioxygen and an alcohol to yield α-ketoesters. rsc.orgnih.gov This reaction is noteworthy as it proceeds without the need for a transition metal or a photocatalyst and achieves C-H bond functionalization, C-C σ-bond cleavage, and dioxygen activation in a single step. nih.gov Another relevant study describes a cerium-catalyzed photooxidative cleavage of C-C double bonds to produce biaryl methanones under air. nih.gov

The kinetics of C-C and C-H bond cleavage in phenyl alkane radical cations, generated by photoinduced electron transfer, have also been investigated, providing insights into the fragmentation pathways of related structures. nih.gov Furthermore, chiral ketones have been employed as catalysts in asymmetric photoreactions, including [2 + 2] photocycloadditions and photoderacemization, highlighting the potential for stereocontrolled photochemical transformations. nih.govresearchgate.net

Thermal reactions of this compound could involve cyclization, rearrangement, or degradation, particularly at elevated temperatures. The synthesis of pyridazinones from β-aroylpropionic acids and hydrazine derivatives often requires heating, indicating that thermal activation is necessary for the cyclocondensation to occur. sphinxsai.com The thermal degradation of related phthalonitrile (B49051) foams has been studied, revealing a multi-stage process involving the cleavage of C-N, C-O, and C-C bonds and the release of various gaseous products. mdpi.com While not directly on the title compound, this study provides a framework for understanding the potential thermal decomposition pathways. The cyclization of β-ketonitriles with ketones in the presence of polyphosphoric acid to form substituted 2-pyridones is another example of a thermally promoted transformation. acs.org

Advanced Derivatization Strategies and Applications in Organic Synthesis

Rational Design and Synthesis of Functionalized Derivatives of 4-Oxo-2,4-diphenylbutanenitrile

The rational design of derivatives of this compound involves the strategic modification of its core structure to introduce new functionalities, thereby tuning its chemical properties for specific applications. The presence of two phenyl rings, a reactive ketone, and a nitrile group allows for a wide range of transformations. smolecule.com

A key strategy in its derivatization is the introduction of functional groups onto the aromatic rings or the modification of the aliphatic backbone. For instance, the synthesis of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles represents a significant derivatization. nih.gov This is achieved by starting with a precursor like 2'-aminochalcone, which is then subjected to a reaction that introduces the cyano group, leading to the desired functionalized butanenitrile structure. nih.gov The introduction of the amino group provides a nucleophilic site that can be exploited for subsequent intramolecular cyclization reactions, dramatically expanding the synthetic possibilities of the scaffold. nih.gov

The synthesis of these derivatives often employs established organic reactions. For example, the base-catalyzed Michael addition of a cyanide source to a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) or its substituted analogue is a common route to obtain the this compound core. researchgate.net One documented method involves reacting benzalacetophenone with acetone (B3395972) cyanohydrin in the presence of aqueous sodium carbonate. researchgate.netnih.gov

The following table outlines an example of a functionalized derivative and the synthetic approach.

| Derivative Name | Precursor(s) | Reagents | Key Transformation | Reference |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | 2'-Aminochalcone | Potassium cyanide (KCN), Acetic Acid, DMSO | Conjugate addition of cyanide | nih.gov |

| This compound | Benzalacetophenone | Acetone cyanohydrin, 10% aq. Sodium Carbonate | Michael Addition | researchgate.netnih.gov |

These derivatization strategies are crucial as they convert a relatively simple building block into an advanced precursor tailored for constructing complex heterocyclic and polycyclic systems. nih.gov

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

This compound serves as an important difunctional intermediate for creating a variety of complex organic molecules, particularly those with applications in medicinal and materials chemistry. researchgate.netsmolecule.com Its utility stems from the ability of its ketone and nitrile functionalities to participate in cyclization reactions to form heterocyclic rings.

2,4-Diaryl-4-oxo-butanenitriles, including the title compound, are well-established precursors for the synthesis of biologically active heterocycles such as pyridazine (B1198779) derivatives. researchgate.netnih.gov Pyridazines are a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms, a motif present in many pharmacologically active compounds. liberty.edujocpr.com The general synthetic route involves the cyclocondensation of the 1,4-dicarbonyl-like functionality of the butanenitrile scaffold with hydrazine (B178648) or its derivatives. This reaction efficiently constructs the core pyridazine ring.

Beyond pyridazines, functionalized derivatives of this compound are used to build other important heterocyclic systems. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile is a key intermediate in a facile and efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation proceeds through a base-assisted intramolecular cyclization, where the amino group attacks the ketone, followed by an oxidation step. nih.gov These resulting alkylideneindolinones are important structural motifs in drug discovery, with some analogues showing potential in treating neurodegenerative conditions and certain cancers. nih.gov

The role of this compound as a precursor to biologically active heterocycles makes it an important intermediate in pharmaceutical and potentially agrochemical research. smolecule.com While specific large-scale applications may not be extensively documented in public literature, its utility is clear from the known bioactivities of the molecules it can produce. Pyridazine derivatives, for instance, exhibit a wide spectrum of pharmacological actions, including anti-inflammatory, anti-hypertensive, and anti-cancer activities. jocpr.com Therefore, this compound is a valuable starting material for libraries of compounds screened for new drug candidates.

Its use in producing fine chemicals and intermediates for pharmaceutical research is a noted application. smolecule.com The synthesis of complex heterocyclic systems like pyridazino[4,3-b]indoles, which have shown strong inhibitory activity against Mycobacterium tuberculosis, can utilize precursors derived from similar keto-nitrile scaffolds. nih.gov This highlights the potential pathway from a simple butanenitrile structure to a complex, medically relevant compound.

Development of Novel Polycyclic and Spiro Systems Utilizing this compound Scaffolds

The development of novel polycyclic and spirocyclic systems is a significant area of organic synthesis, aimed at creating structurally complex and rigid three-dimensional molecules that are of interest in drug discovery. nih.gov The scaffold of this compound possesses the necessary functional groups to serve as a platform for such constructions.

The synthesis of polycyclic systems can be envisioned through intramolecular reactions. For example, a suitably substituted phenyl ring on the butanenitrile backbone could undergo an intramolecular Friedel-Crafts type reaction, where the enol or enolate of the ketone attacks the aromatic ring to form a new carbocyclic ring, leading to a fused polycyclic structure. This approach is conceptually similar to methods used to create other polycyclic aromatic compounds. researchgate.net

Furthermore, the construction of spiro compounds, which feature two rings linked by a single common atom, is a plausible application of this scaffold. nih.gov The carbon atom at position 2 (the α-carbon to the nitrile group) is activated by both the nitrile and the adjacent phenyl group, making it a nucleophilic center after deprotonation. This active methylene (B1212753) position could participate in domino reactions, such as a Knoevenagel condensation followed by a Michael addition and cyclization, with appropriate bifunctional electrophiles to construct a spirocyclic ring at this position. While specific examples starting directly from this compound are not prominent, the principles of spirocycle synthesis using active methylene compounds are well-established. nih.govgoogle.com

The following table summarizes the potential transformations for creating advanced structures.

| Target System | Potential Synthetic Strategy | Key Reactive Site(s) |

| Polycyclic System | Intramolecular Friedel-Crafts Alkylation | Ketone (as enol/enolate) and Phenyl Ring |

| Spiro System | Domino Reaction (e.g., Knoevenagel/Michael/Cyclization) | Active Methylene (C2) and Ketone (C4) |

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Oxo-2,4-diphenylbutanenitrile in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the protons of the two phenyl groups typically appear as multiplets in the aromatic region. The protons of the methylene (B1212753) (-CH₂-) and methine (-CH-) groups in the butanenitrile backbone exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the connectivity.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon (C=O) and the nitrile carbon (C≡N) are readily identified by their characteristic downfield shifts. The carbons of the phenyl rings and the aliphatic backbone also show distinct resonances. Although specific data from various studies can show slight variations based on the solvent and experimental conditions, a representative set of data is presented below.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl H's | Multiplets in aromatic region | Resonances in aromatic region |

| -CH- (methine) | Distinct multiplet | Characteristic shift |

| -CH₂- (methylene) | Distinct multiplet | Characteristic shift |

| C=O (carbonyl) | - | Downfield resonance |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1680-1700 |

| Nitrile (C≡N) | Stretching | 2240-2260 |

| Aromatic C-H | Stretching | ~3030-3100 |

| Aromatic C=C | Stretching | ~1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural features through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. chemsynthesis.com

The molecular formula of this compound is C₁₆H₁₃NO, corresponding to a molecular weight of approximately 235.28 g/mol . chemsynthesis.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide further structural information. Common fragmentation pathways may involve the loss of the nitrile group, the phenyl groups, or cleavage of the butanenitrile backbone.

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography offers an unparalleled level of detail regarding the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms. nih.govnih.gov

A study published in Acta Crystallographica Section E provides detailed crystallographic data for this compound. nih.govnih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. nih.gov

Table 3: Crystal Data and Structure Refinement for this compound. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₆H₁₃NO |

| Formula weight | 235.27 |

| Temperature (K) | 100 |

| Wavelength (Å) | 1.54184 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 14.2158 (3) Åb = 8.9244 (2) Åc = 9.7553 (2) Åα = 90°β = 99.217 (2)°γ = 90° |

| Volume (ų) | 1221.65 (5) |

Conformational Analysis and Dihedral Angle Characterization

The X-ray crystal structure reveals that the molecule of this compound is not planar but adopts a twisted conformation. nih.govresearchgate.net A key feature is the significant dihedral angle between the two terminal phenyl rings, which has been determined to be 68.40 (6)°. nih.govnih.govresearchgate.net This twist primarily occurs around the C9—C11 bond, with a C8—C9—C11—C12 torsion angle of 107.79 (12)°. nih.govresearchgate.net In contrast, the rest of the molecular backbone is relatively planar, as indicated by the C7—C8—C9—C11 torsion angle of -179.69 (9)°. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

Table 4: Hydrogen-bond geometry (Å, °) in the crystal structure of this compound. nih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C3—H3⋯N1ⁱ | 0.95 | 2.62 | 3.3669 (17) | 136 |

| C8—H8B⋯O1ⁱⁱ | 0.99 | 2.56 | 3.5246 (14) | 163 |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+1, -z+1

Spectroscopic Probes for Tautomeric Equilibria in Solution and Solid State

While the primary focus of the available research is on the keto form of this compound, the potential for keto-enol tautomerism exists due to the presence of α-protons adjacent to the carbonyl group. Spectroscopic techniques can be employed to investigate the presence and equilibrium of the corresponding enol tautomer.

In solution, NMR spectroscopy, particularly ¹H NMR, would be a sensitive probe for detecting the enol form. The appearance of a new signal for the enolic hydroxyl proton (-OH) and a vinyl proton (-C=CH-) would be indicative of the enol tautomer. The relative integration of the signals for the keto and enol forms would allow for the quantification of the tautomeric equilibrium.

In the solid state, IR spectroscopy could also provide evidence for the enol form. The presence of a broad O-H stretching band and a C=C stretching band, with a concurrent decrease or alteration of the C=O stretching band, would suggest the existence of the enol tautomer. To date, the reported spectroscopic and crystallographic data for this compound have predominantly characterized the keto form.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, electrostatic potential maps, and reactivity descriptors.

A comprehensive search of scientific literature reveals a lack of specific DFT studies performed on 4-Oxo-2,4-diphenylbutanenitrile. Such a study would be valuable for understanding its electronic distribution and reactivity. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electron-donating and accepting capabilities, respectively. The energy gap between these orbitals is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. While the nitrile group is generally electron-withdrawing and the ketone can act as a nucleophilic site, specific DFT calculations would quantify these characteristics for this particular molecular framework.

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the exploration of the conformational landscape of a molecule over time, providing a dynamic picture of its behavior that is not accessible from static experimental methods like X-ray crystallography.

Currently, there are no published molecular dynamics simulation studies specifically for this compound. However, experimental data from X-ray crystallography provides a foundational starting point for such simulations. mdpi.comfigshare.com The crystal structure reveals that the molecule adopts a twisted conformation, with a significant dihedral angle of 68.40 (6)° between the two terminal phenyl rings. mdpi.comfigshare.com An MD simulation could explore the rotational energy barrier around the bond connecting the two phenyl-bearing carbons and identify other low-energy conformers that may exist in solution. This would be particularly insightful for understanding its behavior in different solvent environments and for rationalizing its reactivity in various chemical transformations.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. Comparing these theoretical predictions with experimental data serves as a crucial validation of the computational model and the calculated molecular structure.

While no specific theoretical predictions of the spectroscopic parameters for this compound have been published, experimental spectroscopic data is available. mdpi.comfigshare.comrsc.orgrsc.orglookchem.comresearchgate.net This data, particularly from 1H NMR, 13C NMR, and IR spectroscopy, provides a benchmark for future computational studies. For example, DFT calculations could be used to predict the 1H and 13C NMR chemical shifts, which could then be compared to the experimental values to assess the accuracy of the computed molecular geometry and electronic environment. Similarly, the calculation of vibrational frequencies and their intensities could be correlated with the experimental IR spectrum to aid in the assignment of the observed absorption bands.

| Technique | Observed Peaks/Shifts | Source |

|---|---|---|

| 1H NMR (CDCl3) | δ = 3.49-3.54 (m, 1H), 3.71-3.77 (m, 1H), 4.56-4.59 (m, 1H), 7.34-7.36 (d, J = 7.0 Hz, 1H), 7.38-7.44 (m, 2H), 7.45-7.49 (m, 4H), 7.59-7.60 (d, J = 7.5 Hz, 1H), 7.92-7.94 (t, J = 7.0 Hz, 2H) | rsc.org |

| 13C NMR (CDCl3) | δ = 31.8, 44.5, 120.6, 127.5, 128.1, 128.4, 128.8, 129.3, 133.9, 135.2, 135.6, 194.6 | rsc.org |

| IR (KBr, cm-1) | 2939, 2241 (C≡N), 1719 (C=O) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new, unsynthesized compounds.

A thorough review of the literature indicates that no QSAR modeling studies have been conducted on derivatives of this compound. As this compound and its related β-ketonitriles are known intermediates for the synthesis of biologically active heterocycles, developing QSAR models could be a promising area of future research. rsc.org Such studies would involve synthesizing a library of derivatives with systematic structural modifications and evaluating their biological activity against a specific target. The resulting data could then be used to build a QSAR model, which would help in identifying the key structural features responsible for the observed activity and guide the design of more potent analogues.

Biological Applications and Pharmacological Relevance of Derivatives

Investigation of Anticancer Activity of 4-Oxo-2,4-diphenylbutanenitrile Derivatives

Derivatives of 4-oxobutanenitrile (B1583811) and related structures have been a focal point of anticancer research. Molecular docking studies on 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives, which are structurally related to this compound, have suggested potential anticancer activity through interaction with the Human Progesterone Receptor mdpi.com. This indicates that the 4-oxobutanenitrile scaffold is a viable starting point for the design of new anticancer agents.

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Derivatives of related heterocyclic compounds have demonstrated the ability to trigger this process. For instance, the discovery of 3,5-diaryl-substituted 1,2,4-oxadiazoles as potent inducers of apoptosis has spurred significant interest in this class of compounds nih.gov. Inhibition of enzymes like Phospholipase D (PLD) by certain derivatives can also lead to increased cancer cell apoptosis nih.gov. Specifically, inhibition of PLD activity has been shown to decrease cancer cell invasion and metastasis nih.gov.

Furthermore, some heterocyclic compounds derived from structures related to 4-oxobutanenitriles have been identified as activators of caspases, a family of proteases that are central to the execution of apoptosis mdpi.com. For example, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers through the activation of caspase-3 mdpi.com. The antitumor properties of some 1,3,4-oxadiazole (B1194373) derivatives are also linked to their ability to inhibit growth factors like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), as well as to interact with DNA nih.gov.

The cytotoxic effects of derivatives based on the 4-oxobutanenitrile scaffold and related structures have been evaluated against a variety of human cancer cell lines. This allows for the assessment of their potency and selectivity. For example, various 1,2,4-oxadiazole (B8745197) derivatives have been tested against human lung (A549), breast (MCF-7, MDA-MB-231), and colon (WiDr) cancer cell lines, with some compounds showing significant antiproliferative activity nih.gov.

An important aspect of anticancer drug development is ensuring that the cytotoxic effects are specific to cancer cells, with minimal impact on healthy cells. Studies on some quinolone derivatives, which share some structural similarities with the broader class of compounds, have shown a desirable level of selectivity. For instance, certain 4-oxoquinoline derivatives displayed cytotoxicity against gastric cancer cell lines but not against normal fibroblast cells at similar concentrations nih.gov. This selectivity is crucial for minimizing the side effects of potential cancer therapies.

The following table summarizes the cytotoxic activity of selected 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives against different cancer cell lines, demonstrating the potential for potent and selective anticancer activity within this class of compounds nih.gov.

| Compound | MCF-7 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | MDA-MB-231 (IC₅₀ in µM) |

| 18a | 0.89 | 1.02 | 0.95 |

| 18b | 0.54 | 0.63 | 0.49 |

| 18c | 0.78 | 0.88 | 0.81 |

This table is based on data from a study on 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives and is intended to be illustrative of the potential of related heterocyclic compounds. nih.gov

Enzyme Inhibition Potential of this compound Derivatives

The 4-oxobutanenitrile scaffold is also a promising framework for the design of enzyme inhibitors, which can be effective in treating a range of diseases, including cancer and neurological disorders.

Research has identified several enzymes that can be targeted by derivatives of 4-oxobutanenitrile and related structures. For example, certain halogenated derivatives of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides have been identified as potent and selective inhibitors of Phospholipase D2 (PLD2), with IC₅₀ values as low as 20 nM nih.gov.

In the realm of neurodegenerative diseases, derivatives of 1,2,4-oxadiazole have been designed as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132) nih.gov. One such derivative demonstrated an IC₅₀ value of 5.07 µM for BuChE nih.gov. Furthermore, 4-substituted indazoles have been shown to be potent inhibitors of neuronal nitric oxide synthase (nNOS) nih.gov.

The inhibitory activity of these compounds is typically characterized by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides examples of enzyme inhibition by derivatives of related heterocyclic compounds.

| Derivative Class | Target Enzyme | IC₅₀ Value |

| Halogenated N-benzamides | Phospholipase D2 (PLD2) | 20 nM nih.gov |

| 1,2,4-Oxadiazole derivative | Butyrylcholinesterase (BuChE) | 5.07 µM nih.gov |

| 1,2,4-Triazole derivative | Acetylcholinesterase (AChE) | 0.017 µM nih.gov |

This table presents data from studies on various heterocyclic derivatives to illustrate the potential for potent enzyme inhibition.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For instance, in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, it was found that the presence of a strongly electronegative group at the ortho position of a benzoyl ring was critical for potent inhibition nih.gov.

For 1,2,4-oxadiazole derivatives investigated as caspase-3 activators, quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific structural features for their anticancer activity mdpi.com. These studies can guide the design of new derivatives with improved efficacy. The addition of substitutions that increase the polarity of the compounds was found to result in increased anticancer activity mdpi.com.

Future Prospects in Drug Discovery and Development Based on this compound Derivatives

The diverse biological activities demonstrated by derivatives of 4-oxobutanenitrile and related heterocyclic structures underscore their significant potential in drug discovery and development. The identification of novel chemical series, such as 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives as S1P₁ receptor agonists for potential treatment of autoimmune diseases, further expands the therapeutic applications of this scaffold nih.gov.

Future research will likely focus on several key areas:

Expansion of Derivative Libraries: Synthesizing a wider range of derivatives of this compound to explore a broader chemical space and identify compounds with enhanced potency and selectivity.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects, which will be critical for their clinical development.

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical use.

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for treating other diseases, given the wide range of biological targets they appear to modulate.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 4-Oxo-2,4-diphenylbutanenitrile, a γ-keto nitrile, typically involves a Michael addition of a cyanide source to benzalacetophenone (chalcone). Future research will focus on developing novel catalytic systems that offer higher efficiency, greater selectivity (including enantioselectivity), and improved sustainability over traditional methods.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition to chalcones. acs.orgchemrevlett.com Future work will likely explore new bifunctional organocatalysts, such as those based on cinchona alkaloids or squaramides, to achieve high yields and excellent enantioselectivities in the synthesis of chiral this compound. metu.edu.tracs.org These metal-free catalysts are attractive due to their low toxicity and stability.

Photocatalysis: Visible-light photocatalysis presents a green and efficient alternative for driving chemical transformations. nih.govresearchgate.net Research into photocatalytic systems, potentially using semiconductors like gold-doped titanium dioxide or novel metal complexes, could enable the synthesis of γ-keto nitriles under mild, ambient conditions. researchgate.netresearchgate.net This approach could offer unique reactivity and selectivity profiles.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. Future directions include the discovery or engineering of enzymes like nitrilases, which can catalyze the formation of nitriles, and ketoreductases for the stereoselective reduction of the ketone moiety. researchgate.netnih.govgeorgiasouthern.edu Biocatalytic methods, using whole cells or purified enzymes, align with green chemistry principles by reducing waste and avoiding harsh reagents. tandfonline.comchemistryviews.orgnih.gov

Phase-Transfer Catalysis (PTC): PTC is a well-established green chemistry methodology for reactions involving immiscible phases. researchgate.net Developing advanced phase-transfer catalysts, such as novel quaternary ammonium (B1175870) salts or macrocyclic compounds, could enhance the reaction rates and yields for the synthesis of this compound, especially in large-scale industrial applications. crdeepjournal.orgijirset.com

Development of Advanced Derivatization Methodologies for Diverse Chemical Libraries

The true value of this compound lies in its role as a versatile intermediate for synthesizing a wide range of heterocyclic compounds. researchgate.net Future research will focus on developing advanced, efficient, and diversity-oriented synthetic methodologies to generate chemical libraries for screening purposes.

The compound's ketone and nitrile functionalities are ripe for a variety of chemical transformations. The development of one-pot or tandem reactions starting from this scaffold will be a key area of research. For instance, a sequence involving the reduction of the ketone followed by intramolecular cyclization of the resulting γ-hydroxy nitrile is a known route to chiral γ-lactones, which are valuable structural motifs in biologically active molecules. georgiasouthern.edu

Future methodologies will likely leverage the novel catalytic systems mentioned previously. For example, using a single chiral organocatalyst to first synthesize an enantiomerically enriched this compound and then catalyze its subsequent transformation into a complex heterocyclic structure would be a highly efficient strategy.

| Derivative Class | Synthetic Precursor | Potential Significance |

| Pyridazines | This compound | Biologically active heterocycles researchgate.net |

| 2-Alkylideneindolin-3-ones | 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Precursors to antimycobacterial compounds nih.gov |

| Pyrimidines | γ-Keto nitriles | Essential motifs in drugs and functional materials acs.org |

| 4H-Pyrans | Michael adducts of malononitrile (B47326) and chalcone (B49325) | Compounds with diverse biological activities metu.edu.tr |

| γ-Lactones | γ-Hydroxy nitriles (from keto reduction) | Important chiral building blocks in natural products georgiasouthern.edu |

Integration of High-Throughput Synthesis and Computational Screening Approaches

To accelerate the discovery of new applications for derivatives of this compound, future research will increasingly integrate high-throughput synthesis with computational methods.

High-Throughput Synthesis: Continuous flow chemistry offers a safe, scalable, and efficient platform for synthesis. rsc.org Developing a continuous flow process for both the synthesis of the parent compound and its subsequent derivatization would enable the rapid production of a large number of analogues for screening. rsc.orgresearchgate.net This approach is particularly advantageous for reactions that are difficult to control in batch mode or that use hazardous reagents.

Computational Screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activity or material properties of virtual libraries of derivatives. nih.gov By screening thousands of potential derivatives computationally, researchers can prioritize the most promising candidates for actual synthesis. This synergy between computational screening and high-throughput synthesis creates a powerful discovery engine, saving significant time and resources. For example, virtual libraries of pyridazine (B1198779) or indolinone derivatives could be screened against specific biological targets like bacterial enzymes or protein kinases.

Expanding the Scope of Biological and Materials Science Applications for Derivatives

While 2,4-diaryl-4-oxo-butanenitriles are known as intermediates for biologically active molecules, there is vast untapped potential in exploring the full range of applications for their derivatives. researchgate.net

Biological Applications: The structural motifs accessible from this compound, such as indolinones and pyridazines, are prevalent in medicinal chemistry. Future research will involve screening libraries of these derivatives against a wider range of biological targets. This includes exploring their potential as anticancer agents, antivirals, anti-inflammatory drugs, and inhibitors for enzymes like α-glucosidase and carbonic anhydrase. nih.govnih.gov The discovery of antimycobacterial activity in related structures highlights the potential for finding new treatments for infectious diseases. nih.gov

Materials Science Applications: The nitrile group is a valuable functional group in polymer science, known to enhance properties like thermal stability and solvent resistance. lu.senumberanalytics.com Future research could explore the incorporation of this compound derivatives as monomers or additives in polymers. The rigid phenyl groups and the polar ketone and nitrile functionalities could lead to high-performance materials with desirable thermal or mechanical properties, potentially for applications in electronics or aerospace. sapub.orgmdpi.com

Design and Implementation of Circular Economy Principles in Synthetic Routes

Applying the principles of a circular economy to the synthesis and lifecycle of this compound and its derivatives is a critical future direction. This involves designing processes that are inherently more sustainable, from feedstock selection to end-of-life considerations.

Greener Synthetic Routes: A major focus will be on developing "green" and cyanide-free synthetic pathways. nih.gov This includes using biocatalytic methods that operate in water chemistryviews.orgnih.gov, employing recyclable catalysts like magnetic nanoparticles nih.gov, and utilizing safer nitrile sources than traditional metal cyanides. The van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a cyanide-free nitrile transfer reagent, is a promising alternative that can be adapted to continuous flow processes. rsc.org